2-Amino-5-(trifluoromethoxy)benzyl alcohol

描述

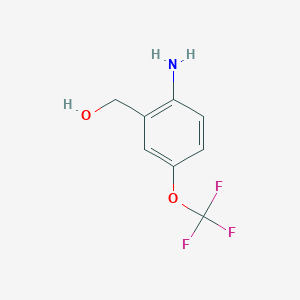

Structure

2D Structure

属性

IUPAC Name |

[2-amino-5-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c9-8(10,11)14-6-1-2-7(12)5(3-6)4-13/h1-3,13H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVLWVPGKIYASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Functional Group Significance Within Benzyl Alcohol Derivatives

Benzyl (B1604629) alcohol and its derivatives are fundamental building blocks in organic chemistry. samiraschem.com The core structure consists of a benzene (B151609) ring attached to a hydroxymethyl group (-CH2OH). samiraschem.com This arrangement provides a molecule with both aromatic and alcoholic characteristics. The benzene ring offers a stable, non-polar core, while the hydroxyl group introduces polarity and a site for various chemical reactions, such as esterification and oxidation. samiraschem.com This duality allows benzyl alcohols to serve as versatile intermediates in the synthesis of a wide array of organic compounds. ontosight.ai

Contextualizing the Trifluoromethoxy and Amino Moieties in Organic Synthesis and Medicinal Chemistry

The presence of both a trifluoromethoxy (-OCF3) group and an amino (-NH2) group on the benzyl (B1604629) alcohol framework gives 2-Amino-5-(trifluoromethoxy)benzyl alcohol its distinct chemical personality.

The amino group is a fundamental functional group in organic and biochemistry. studysmarter.co.uk As a primary amine, it can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and solubility. In the context of medicinal chemistry, the amino group is a common feature in biologically active compounds and is crucial for forming peptide bonds in the synthesis of proteins and peptides. chemistrytalk.org Its basic nature allows it to form salts, which can improve the solubility and handling of pharmaceutical compounds. chemistrytalk.org In organic synthesis, the amino group is a versatile handle for introducing other functionalities through reactions like acylation and alkylation. slideshare.net

| Functional Group | Formula | Key Contributions in Organic & Medicinal Chemistry |

|---|---|---|

| Trifluoromethoxy | -OCF3 | Enhances metabolic stability, increases lipophilicity, modulates electronic properties. mdpi.combohrium.com |

| Amino | -NH2 | Acts as H-bond donor/acceptor, provides basicity, key for peptide synthesis, versatile synthetic handle. chemistrytalk.org |

| Hydroxyl (Alcohol) | -OH | Introduces polarity, site for reactions like esterification and oxidation, H-bond capabilities. samiraschem.com |

Current Research Landscape and Emerging Areas of Investigation for Fluorinated Benzyl Alcohols

Reactivity of the Primary Amine Functionality

The primary aromatic amine group in this compound is a key center for nucleophilic reactions. Its reactivity is modulated by the electronic environment of the benzene (B151609) ring, which is influenced by both the hydroxylmethyl group and the potent trifluoromethoxy substituent.

Acylation and Alkylation Reactions

The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as acylating and alkylating agents.

Acylation: The amine functionality can readily undergo acylation when treated with acyl halides, anhydrides, or carboxylic acids under appropriate conditions. This reaction leads to the formation of an amide bond. For instance, reaction with an acyl chloride in the presence of a base to neutralize the HCl byproduct would yield the corresponding N-acylated derivative. Friedel-Crafts acylation is a powerful method for preparing aryl-keto derivatives, and while it typically involves the acylation of an aromatic ring, analogous principles apply to the acylation of amino groups using acyl donors catalyzed by Lewis or Brönsted acids. nih.gov

Alkylation: Alkylation of the primary amine can be achieved using alkyl halides or other alkylating agents. However, this reaction is often challenging to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to a potential mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salt). Reductive amination provides a more controlled method for mono-alkylation.

Reactions Leading to Heterocyclic Ring Systems (e.g., Imine Formation, Annulation)

The primary amine of this compound is a crucial building block for the synthesis of various heterocyclic structures.

Imine Formation: The amine group can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed. The formation of the C=N bond is a key step in the synthesis of many heterocyclic systems.

Annulation Reactions: The bifunctional nature of the molecule, possessing both an amine and a benzyl alcohol, allows it to participate in annulation reactions to form fused ring systems. For example, β-amino alcohols are known precursors for the synthesis of three-, five-, and six-membered heterocycles like aziridines, oxazolidines, and morpholine-2,3-diones through reactions with reagents like triphenylphosphine (B44618) dichloride, paraformaldehyde, or oxalyl chloride. uzh.ch Amino acids and their derivatives are also widely used as starting materials for synthesizing complex heterocyclic systems, including quinazolinones. nih.gov The presence of the amine allows for initial condensation or nucleophilic attack, followed by cyclization involving other parts of the molecule or a second reagent.

Transformations Involving the Benzyl Alcohol Moiety

The benzyl alcohol group is another reactive center, capable of undergoing oxidation and derivatization at the hydroxyl group.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the benzyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: A variety of reagents can achieve the selective oxidation of benzyl alcohols to their corresponding aldehydes. Mild and chemoselective methods are particularly important for substrates containing other sensitive functional groups, such as the primary amine in the target molecule. Copper-catalyzed aerobic oxidation systems, often in the presence of ligands like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl), are effective for converting substituted 2-aminobenzyl alcohols to amino aldehydes under mild conditions, preventing overoxidation to the carboxylic acid or oxidation of the amine. lookchem.com Metal-free photochemical methods using catalysts like Eosin Y with molecular oxygen as the oxidant also provide a green and efficient route to aldehydes from benzyl alcohols with good functional group tolerance. organic-chemistry.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents or more vigorous conditions will convert the benzyl alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are traditionally used for this transformation. Furthermore, methods have been developed for the direct photo-oxidation of aromatic alcohols to carboxylic acids using air or O2 without external catalysts or additives, showcasing a wide substrate scope. nih.gov It is also possible to perform a one-pot conversion by merging a copper-catalyzed oxidation to the aldehyde with a subsequent chlorite (B76162) oxidation to yield the carboxylic acid. researchgate.net

| Transformation | Reagent/Catalyst System | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Alcohol to Aldehyde | CuI/DMAP/TEMPO/O₂ | 2-Amino-5-(trifluoromethoxy)benzaldehyde | Room temperature, CH₃CN | lookchem.com |

| Alcohol to Aldehyde | Eosin Y/O₂/Blue LED | 2-Amino-5-(trifluoromethoxy)benzaldehyde | Mild, photochemical | organic-chemistry.org |

| Alcohol to Carboxylic Acid | KMnO₄ or CrO₃ | 2-Amino-5-(trifluoromethoxy)benzoic acid | Strong oxidation | |

| Alcohol to Carboxylic Acid | Light irradiation, Air/O₂ | 2-Amino-5-(trifluoromethoxy)benzoic acid | Catalyst-free, photo-oxidation | nih.gov |

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of the benzyl alcohol can be converted into other functional groups, such as ethers and esters, through various derivatization reactions.

Etherification: Benzyl alcohols can be converted to benzyl ethers. This can be achieved under acidic conditions, though self-condensation to form a dibenzyl ether is a possible side reaction. researchgate.net Chemoselective methods have been developed to favor the formation of methyl or ethyl ethers in the presence of other hydroxyl groups using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and a DMSO catalyst. organic-chemistry.org Iron-catalyzed protocols also provide an eco-friendly approach to both symmetrical and nonsymmetrical etherification of benzyl alcohols. acs.org

Esterification: The reaction of the benzyl alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under acidic or basic catalysis yields a benzyl ester. For example, N-protected amino acids can be esterified with benzyl alcohol. core.ac.uk Direct esterification can also be accomplished by reacting an amino acid with a benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid, often under conditions that remove the water byproduct. google.comgoogle.com

Reactivity Influenced by the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a powerful substituent that significantly impacts the reactivity of the entire molecule. Its strong electron-withdrawing nature, primarily through a negative inductive effect (-I), deactivates the aromatic ring.

This deactivation makes the benzene ring less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. The -OCF₃ group is generally considered to be meta-directing for electrophilic substitutions. Conversely, the electron withdrawal enhances the acidity of the phenolic proton (if present) and influences the nucleophilicity of the primary amine.

Electronic Effects on Aromatic Ring Reactivity

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is determined by the cumulative electronic effects of the amino (-NH₂), trifluoromethoxy (-OCF₃), and hydroxymethyl (-CH₂OH) substituents. Each group exerts a distinct influence through inductive and resonance (mesomeric) effects.

The amino group (-NH₂) is a potent activating group. Its lone pair of electrons can be delocalized into the π-system of the ring, a phenomenon known as a positive resonance effect (+M). This effect significantly increases the electron density of the ring, particularly at the ortho and para positions, making it much more susceptible to attack by electrophiles. While nitrogen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), the +M effect is overwhelmingly dominant.

The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing. The high electronegativity of the three fluorine atoms creates a powerful inductive pull (-I) on the electrons of the methoxy (B1213986) group and, consequently, from the aromatic ring. acs.org This effect deactivates the ring system toward electrophiles. Unlike a simple methoxy group, where the oxygen's lone pairs provide a strong activating resonance effect, the electron-withdrawing fluorine atoms diminish the ability of the oxygen to donate electron density to the ring. Nevertheless, it is generally considered an ortho, para-directing group, albeit a deactivating one. acs.org

The hydroxymethyl group (-CH₂OH) is considered a weakly deactivating group. The oxygen atom is electron-withdrawing, pulling electron density from the benzylic carbon and, to a lesser extent, from the ring via an inductive effect (-I).

| Substituent | Position | Inductive Effect (-I/+I) | Resonance Effect (+M/-M) | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -NH₂ (Amino) | 2 | -I (Weak) | +M (Strong) | Strongly Activating | Ortho, Para |

| -OCF₃ (Trifluoromethoxy) | 5 | -I (Strong) | +M (Weak) | Strongly Deactivating | Ortho, Para |

| -CH₂OH (Hydroxymethyl) | 1 | -I (Weak) | None | Weakly Deactivating | Ortho, Para |

Impact on Adjacent Functional Group Reactivity

The electronic environment of the substituted aromatic ring directly influences the chemical behavior of the benzylic alcohol and the primary amino group.

Reactivity of the Benzylic Alcohol: The benzylic position is inherently reactive due to the ability of the benzene ring to stabilize intermediates, such as carbocations or radicals, through resonance. The substituents on the ring modulate this stability. The strong electron-donating amino group at the ortho position can significantly stabilize a developing positive charge at the benzylic carbon, thus accelerating reactions that proceed through a carbocationic intermediate (e.g., Sₙ1-type substitutions). Conversely, the electron-withdrawing trifluoromethoxy group at the meta position (relative to the benzylic carbon) would destabilize such an intermediate. The net effect is a complex balance, but the ortho-amino group's influence is generally pronounced.

Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid is a common transformation. The presence of the electron-rich amino group can complicate this reaction, as it is also susceptible to oxidation. researchgate.net Therefore, chemoselective oxidation requires carefully chosen reagents that specifically target the alcohol without affecting the amine. researchgate.net

Reactivity of the Amino Group: The amino group is both basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. The electron-withdrawing trifluoromethoxy group on the ring reduces the electron density on the nitrogen, making the amino group in this molecule less basic and less nucleophilic than in aniline (B41778) or benzylamine. This reduced nucleophilicity affects the rates of reactions such as acylation and alkylation. Despite this, the amino group can still undergo typical reactions, including diazotization when treated with nitrous acid at low temperatures to form a diazonium salt, which is a versatile intermediate for further synthetic transformations.

Stereoselective Conversions and Diastereomeric Control

While specific studies on stereoselective reactions involving this compound are not extensively documented, the molecule's structure offers significant potential for such transformations. The benzylic carbon is a prochiral center, and the presence of adjacent functional groups provides handles for directing stereochemistry.

Stereoselective conversions could be achieved through several established synthetic strategies:

Asymmetric Reduction: The most direct route to a chiral version of this alcohol would be the asymmetric reduction of the corresponding ketone, 2-amino-5-(trifluoromethoxy)acetophenone. This transformation can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation with chiral metal complexes, which can provide high enantioselectivity. mdpi.com The development of catalysts for the asymmetric reduction of prochiral ketones is a well-established field, offering numerous potential routes to either the (R)- or (S)-enantiomer of the alcohol. mdpi.com

Enzymatic Reactions: Biocatalysis, particularly using enzymes like lipases or alcohol dehydrogenases, offers a powerful method for achieving high stereoselectivity. Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the starting material, can theoretically convert the racemic alcohol into a single enantiomer in high yield. mdpi.com

Diastereoselective Reactions: If the molecule were rendered chiral, for instance by obtaining an enantiomerically pure form of the alcohol, the existing stereocenter could direct the stereochemical outcome of subsequent reactions. For example, reactions involving the ortho-amino group could proceed with diastereoselectivity. The chiral benzylic alcohol could act as a directing group, influencing the facial selectivity of reactions on nearby functionalities through steric hindrance or hydrogen bonding interactions. researchgate.net The synthesis of β-amino alcohols often relies on such principles of diastereocontrol. rsc.org

The synthesis of complex molecules containing both amino and alcohol functionalities often utilizes methods that control the stereochemistry at multiple centers simultaneously. nih.gov While direct examples for this compound are scarce, the principles derived from the synthesis of other chiral amino alcohols and benzyl alcohols are directly applicable, highlighting the potential for this compound to serve as a chiral building block in organic synthesis. organic-chemistry.orgnih.gov

Applications As a Key Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Carbon Frameworks

The dual functionality of 2-Amino-5-(trifluoromethoxy)benzyl alcohol, possessing both a nucleophilic amino group and a hydroxyl group that can be transformed into various functionalities, enables its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The trifluoromethoxy group (-OCF3), a strong electron-withdrawing substituent, significantly influences the reactivity of the aromatic ring, facilitating certain transformations and providing unique electronic properties to the final products. ontosight.aiinnospk.com

While specific research detailing the use of this compound in complex carbon framework construction is not extensively documented, its structure is analogous to other substituted aminobenzyl alcohols used in significant synthetic applications. For instance, the closely related compound 2-Amino-5-(trifluoromethyl)benzyl alcohol is known to be ideal for coupling reactions. aromsyn.com The amino group can be readily diazotized and subsequently used in Sandmeyer or Suzuki-Miyaura cross-coupling reactions to introduce new carbon substituents. The benzyl (B1604629) alcohol moiety can be oxidized to an aldehyde, which can then participate in aldol, Wittig, or other carbonyl-based C-C bond-forming reactions.

Table 1: Potential Carbon Framework Construction Reactions

| Reaction Type | Participating Functional Group | Potential Transformation |

|---|---|---|

| Suzuki-Miyaura Coupling | Amino (via diazotization) | Formation of biaryl systems |

| Heck Coupling | Amino (via diazotization) | Alkenylation of the aromatic ring |

| Sonogashira Coupling | Amino (via diazotization) | Alkynylation of the aromatic ring |

| Aldol Condensation | Alcohol (via oxidation to aldehyde) | Formation of β-hydroxy carbonyls |

Precursor for Diverse Chemical Scaffolds

The arrangement of the amino and hydroxymethyl groups on adjacent positions of the benzene (B151609) ring makes this compound an excellent precursor for the synthesis of various heterocyclic scaffolds. These scaffolds form the core of many biologically active molecules. The intramolecular condensation between the amino and alcohol groups, or their derivatives, can lead to the formation of fused ring systems.

Amino alcohols are generally recognized as valuable starting materials for creating diverse chiral fragments and unique molecular scaffolds, including oxazolidinones, morpholinones, and lactams. harvard.edu For example, 2-aminobenzyl alcohols are known to react with aldehydes or ketones to form benzoxazines, a class of heterocyclic compounds with applications in medicinal chemistry and materials science. sciengine.com The presence of the trifluoromethoxy group can enhance the biological properties of the resulting scaffolds, as this group is known to improve metabolic stability and cell membrane permeability. chemimpex.com

Table 2: Potential Heterocyclic Scaffolds

| Scaffold Class | Synthetic Approach |

|---|---|

| Benzoxazines | Condensation with aldehydes or ketones |

| Quinolines | Catalytic condensation with carbonyl compounds sciengine.com |

| Benzoxazinones | Reaction with phosgene (B1210022) or its equivalents |

Intermediate in the Synthesis of Specialty Chemicals

Substituted benzyl alcohols, particularly those containing fluorine, are crucial intermediates in the production of specialty chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.comanshulchemicals.com The trifluoromethoxy group is a highly lipophilic electron-withdrawing group that can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. chemimpex.com Its inclusion is a common strategy in drug design to enhance potency and bioavailability.

Compounds like 3-(trifluoromethoxy)benzyl alcohol are used as key intermediates in synthesizing pharmaceuticals. chemimpex.com Similarly, 2-Amino-5-(trifluoromethyl)benzyl alcohol is utilized as a pharmaceutical intermediate. aromsyn.comlookchem.com By extension, this compound serves as a high-value intermediate for specialty chemicals where the unique properties of the trifluoromethoxy group are desired. chemimpex.com Its bifunctional nature allows it to be incorporated into larger, more complex molecules through sequential, regioselective reactions.

Table 3: Applications as a Synthesis Intermediate

| Industry | Potential Product Class | Desired Property from -OCF3 Group |

|---|---|---|

| Pharmaceuticals | Kinase Inhibitors, GPCR Modulators | Enhanced metabolic stability, increased lipophilicity, improved binding affinity chemimpex.com |

| Agrochemicals | Fungicides, Herbicides | Increased efficacy, modulated soil mobility chemimpex.com |

Development of Novel Synthetic Pathways

The unique electronic properties imparted by the trifluoromethoxy group, combined with the reactivity of the amino and alcohol functionalities, make this compound a valuable substrate for the development of novel synthetic methodologies. The development of new catalytic systems often relies on substrates with unique reactivity to demonstrate their utility and scope.

For instance, novel ruthenium-catalyzed dehydrogenative and oxidative coupling reactions have been developed using 2-aminobenzyl alcohol derivatives to synthesize quinolines and 2-arylquinazolines directly from simple starting materials. sciengine.com The specific substitution pattern and electronic nature of this compound could offer new reactivity or selectivity in such catalytic cycles. The exploration of its reactions can lead to more efficient and atom-economical routes to valuable chemical entities, avoiding multiple protection-deprotection steps and reducing waste.

Research in Medicinal Chemistry and Drug Discovery Platforms

Utilization as a Scaffold for Bioactive Compound Development

A scaffold in medicinal chemistry provides the core structure upon which a variety of functional groups can be built to create a library of bioactive compounds. The 2-amino-5-(trifluoromethoxy)benzyl alcohol molecule is an exemplary scaffold, possessing two distinct functional groups—an amine and a primary alcohol—that allow for sequential and regioselective modifications. This dual functionality enables its use in creating diverse molecular architectures for screening and development. researchgate.netnih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and oral bioavailability. nih.gov The structure of this compound, containing both an amino and a hydroxyl group, makes it a suitable precursor for synthesizing non-natural amino acid analogs. researchgate.net These analogs can be incorporated into peptide chains to introduce conformational constraints or novel side chains. For instance, the amino group can be protected and the alcohol oxidized to a carboxylic acid, forming a substituted phenylglycine derivative. Alternatively, the scaffold can be used to create β-amino alcohols, which are key structural motifs in various biologically active molecules. researchgate.netnih.gov The trifluoromethoxy-substituted phenyl ring serves as a unique, lipophilic side-chain that can probe interactions within protein binding pockets.

Table 1: Physicochemical Properties of Fluorine-Containing Groups in Drug Design

| Functional Group | Hansch π Value (Lipophilicity) | Key Properties |

| Trifluoromethyl (-CF3) | +0.88 | Strong electron-withdrawing nature, enhances binding affinity, increases lipophilicity. mdpi.com |

| Trifluoromethoxy (-OCF3) | +1.04 | Highly lipophilic, enhances metabolic stability, favorable electronic characteristics. researchgate.net |

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

An intermediate is a chemical compound that is a stepping-stone in the synthesis of a final product, such as an Active Pharmaceutical Ingredient (API). pharmanoble.com this compound is a valuable intermediate because it provides a pre-functionalized aromatic ring with the desired trifluoromethoxy substitution pattern. This avoids the need for potentially harsh fluorination reactions on more complex molecules. Its utility is demonstrated in synthetic routes where the amino or alcohol groups are transformed into other functionalities required for the final API structure. For example, the alcohol can be oxidized to an aldehyde to participate in condensation reactions, or the amine can be acylated or used as a nucleophile in substitution reactions. beilstein-journals.orgacs.org

Role in the Development of N-Heterocyclic Systems for Pharmaceutical Research

Nitrogen-containing heterocyclic compounds (N-heterocycles) like quinolines and quinazolines are prevalent structures in many approved drugs due to their wide range of biological activities. researchgate.netfrontiersin.org 2-Aminobenzyl alcohols are well-established precursors for the construction of these fused N-heterocyclic systems. researchgate.net They serve as a stable and less expensive alternative to the corresponding 2-aminobenzaldehydes. researchgate.net Through reactions such as the Friedländer synthesis, this compound can be reacted with ketones or other carbonyl compounds to generate substituted quinolines. researchgate.net In these reactions, the benzyl (B1604629) alcohol is first oxidized in situ to the corresponding aldehyde, which then undergoes condensation with the ketone, followed by cyclization and aromatization to form the quinoline (B57606) ring system. The trifluoromethoxy group remains as a key substituent on the resulting heterocyclic scaffold.

Table 2: Examples of N-Heterocyclic Systems Synthesized from 2-Aminobenzyl Alcohol Precursors

| Precursors | Catalyst/Conditions | Resulting Heterocycle |

| 2-Aminobenzyl alcohol and a ketone | Base-catalyzed hydrogen transfer, then cyclization | Substituted Quinoline researchgate.net |

| 2-Aminobenzyl alcohol and a nitrile | Metal catalyst (e.g., Iridium) | Substituted Quinazoline researchgate.net |

| 2-Aminobenzyl alcohol and an alkyne | Metal catalyst (e.g., Silver) | Substituted Quinoline researchgate.net |

Exploration as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a temporary chemical component that directs a reaction to favor the formation of one enantiomer or diastereomer over another. wikipedia.orgsigmaaldrich.com While this compound is itself achiral, it possesses functional groups that can be derivatized to create chiral structures. The alcohol moiety could be esterified with a chiral carboxylic acid, or the amino group could be converted into a chiral amide or sulfonamide. For example, conversion to a pseudoephedrine amide would allow for diastereoselective alkylation at the alpha-carbon position. wikipedia.org Furthermore, the molecule's structure is suitable for modification into a bidentate ligand for transition metal-catalyzed asymmetric reactions. The amino and hydroxyl groups can coordinate to a metal center, and by introducing a chiral element into the backbone, an asymmetric catalytic environment can be created. While its widespread use as a standard chiral auxiliary is not extensively documented, its structural motifs are analogous to those used in the design of specialized chiral ligands and auxiliaries. nih.gov

Analytical Methodologies for Research on 2 Amino 5 Trifluoromethoxy Benzyl Alcohol

Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for determining the molecular structure of 2-Amino-5-(trifluoromethoxy)benzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic CH₂ group, the alcohol OH proton, and the amine NH₂ protons. The chemical shifts, integration values, and coupling patterns would confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms. The chemical shifts would be influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating amino and hydroxymethyl groups.

A hypothetical ¹H NMR data table is presented below based on structure-activity relationships of similar compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.5 - 7.5 | m | 3H |

| Benzylic CH₂ | ~4.6 | s | 2H |

| Amine NH₂ | 3.5 - 5.0 (broad) | s | 2H |

| Alcohol OH | 1.5 - 3.0 (broad) | s | 1H |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, broad |

| N-H stretch (amine) | 3300 - 3500 | Medium, sharp (doublet) |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

| C-F stretch (trifluoromethoxy) | 1100 - 1300 | Strong |

Mass Spectrometry (MS) would be employed to determine the molecular weight and fragmentation pattern of the compound. The nominal mass of this compound is 191.15 g/mol . aromsyn.com Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of functional groups.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are crucial for assessing the purity of this compound and for its isolation from reaction mixtures. A purity of 98.0% has been reported by some suppliers. aromsyn.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity determination. A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs significantly.

Gas Chromatography (GC) could also be used for purity analysis, potentially after derivatization of the polar alcohol and amine groups to increase volatility. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

X-ray Crystallography for Structural Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. To date, no public crystal structure data for this compound is available.

Emerging Research Areas and Future Perspectives

Sustainable Synthesis Approaches for 2-Amino-5-(trifluoromethoxy)benzyl Alcohol

The development of environmentally benign and efficient synthetic routes is a primary focus in modern chemistry. For this compound, research is shifting towards sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Biocatalysis: Enzyme-catalyzed reactions offer high selectivity and operate under mild conditions, making them an attractive green alternative to traditional chemical synthesis. mdpi.com The synthesis of chiral alcohols and amino acids, key structural components of the target molecule, has been successfully demonstrated using biocatalytic methods. researchgate.net Future research could focus on identifying or engineering specific enzymes, such as reductases or transaminases, for the key synthetic steps. For instance, the reduction of a corresponding benzaldehyde (B42025) or ketone precursor to the benzyl (B1604629) alcohol could be achieved with high enantioselectivity using whole-cell biocatalysts or isolated enzymes like alcohol dehydrogenases (ADHs). mdpi.com This approach would not only be more sustainable but also provide access to enantiomerically pure forms of the compound, which is crucial for pharmaceutical applications.

| Sustainable Method | Key Advantages | Potential Application in Synthesis |

| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions, reduced waste. mdpi.com | Asymmetric reduction of a ketone precursor to form the chiral benzyl alcohol; enzymatic amination. |

| Flow Chemistry | Enhanced safety, better process control, improved scalability, efficient mixing and heat transfer. uc.pt | Multi-step synthesis involving nitration, hydrogenation, and other transformations in a continuous sequence. |

Advanced Catalytic Systems for Transformations of the Compound

The functional groups of this compound—the primary amine, the primary alcohol, and the substituted aromatic ring—provide multiple handles for further chemical modification using advanced catalytic systems.

Cross-Coupling Reactions: The aromatic ring, activated by the amino group and influenced by the strongly electron-withdrawing trifluoromethoxy group, is a prime candidate for transition-metal-catalyzed cross-coupling reactions. Catalytic systems based on palladium, nickel, or copper could be employed to form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives. For example, Buchwald-Hartwig amination or Suzuki-Miyaura coupling could be used to further functionalize the aromatic core. The trifluoromethoxy group's electronic effect can enhance the stability of reaction intermediates in certain coupling reactions.

Catalytic Asymmetric Synthesis: The benzyl alcohol moiety can be a substrate for asymmetric catalysis. For instance, derivatives of this compound could be used in asymmetric cross-coupling reactions to generate chiral products with high enantiomeric excess. nih.gov Furthermore, the amino and alcohol groups can act as directing groups in catalytic C-H activation/functionalization reactions, allowing for precise modification of the molecule's scaffold.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful method for generating reactive intermediates. This technology could be applied to transformations involving this compound, such as C-H alkylation or other radical-mediated cross-coupling reactions, often proceeding under conditions that tolerate a wide range of functional groups. acs.org

| Catalytic System | Transformation Type | Potential Outcome |

| Palladium/Nickel Catalysis | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Functionalization of the aromatic ring to build complex molecular architectures. |

| Chiral Vanadium Catalysis | Asymmetric Radical Cross-Coupling | Synthesis of enantiomerically enriched compounds for biological evaluation. nih.gov |

| Ruthenium/Iridium Photoredox Catalysis | C-H Alkylation | Direct functionalization of the benzyl C-H bond with various alkyl groups. acs.org |

Novel Applications in Material Science Research

Organofluorine compounds are integral to modern material science due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical inertness, and hydrophobicity. wikipedia.org this compound serves as a valuable building block for creating advanced materials with tailored properties.

The presence of the trifluoromethoxy group can significantly alter the physical and chemical characteristics of polymers and other materials. It can enhance lipophilicity and metabolic stability, properties that are beneficial in the design of biomaterials. researchgate.netmdpi.com The amino and alcohol functional groups provide reactive sites for polymerization or for grafting the molecule onto surfaces to create functional coatings.

Potential applications include:

Fluoropolymers: Incorporation into polymer backbones to create materials with low surface energy, high thermal resistance, and chemical inertness, suitable for specialized coatings and membranes. researchgate.net

Photovoltaic Devices: As a component in fluorinated π-conjugated polymers for organic solar cells, where fluorine substitution can tune electronic properties and improve device efficiency. researchgate.net

Biomaterials: Use in the synthesis of biocompatible materials for drug delivery or medical implants, where the fluorinated group can modulate interactions with biological systems. acs.org

Exploration in Chemical Biology and Probe Development

The field of chemical biology utilizes small molecules to study and manipulate biological systems. chemscene.com this compound is a promising scaffold for the development of chemical probes for bioimaging and diagnostics.

Fluorine (¹⁹F) MRI Probes: The trifluoromethoxy group contains three fluorine atoms, making it an ideal tag for ¹⁹F Magnetic Resonance Imaging (MRI). ¹⁹F MRI offers the advantage of a background-free signal, as fluorine is virtually absent in biological tissues. researchgate.net The core structure can be attached to a targeting moiety (e.g., a peptide or small molecule ligand) via its amino group, allowing the resulting probe to accumulate in specific tissues or cells for high-contrast imaging.

Fluorescent Probes: The aminobenzyl alcohol scaffold can be incorporated into fluorescent dyes. The electron-donating amino group and the electron-withdrawing trifluoromethoxy group can modulate the photophysical properties of a fluorophore, such as its emission wavelength and quantum yield. By attaching this scaffold to a recognition element that interacts with a specific enzyme or biomarker, "smart" or activatable probes can be designed that fluoresce only upon interaction with their target. acs.orgacs.orgrsc.org Such probes are invaluable for real-time imaging of biological processes in living cells and organisms.

| Application Area | Rationale | Key Structural Features Utilized |

| ¹⁹F MRI | The trifluoromethoxy group provides a strong, background-free ¹⁹F NMR signal for imaging. acs.orgresearchgate.net | -OCF₃ group |

| Fluorescent Probes | The amino and trifluoromethoxy groups can tune the electronic properties of a fluorophore; the amino group allows for conjugation. | -NH₂, -OCF₃ |

| Photoaffinity Labeling | Can be modified with photoactivatable groups (e.g., diazirines) to covalently label target proteins upon UV irradiation. researchgate.net | Amino and alcohol groups for derivatization |

常见问题

Q. Key considerations :

- Regioselectivity : Trifluoromethoxy groups are meta-directing, influencing substitution patterns .

- Protection of amino groups : Amines may require protection (e.g., Boc or Fmoc) during reactions involving electrophiles .

- Yield optimization : Harsh conditions (e.g., strong acids) may degrade the trifluoromethoxy group; milder alternatives (e.g., microwave-assisted synthesis) are recommended .

Basic: How can researchers validate the purity and structure of this compound?

Answer:

Use a combination of analytical techniques:

- NMR :

- HPLC-MS : Monitor purity (>98%) and molecular ion ([M+H]⁺) matching the theoretical mass (C₈H₇F₃NO₂: 218.05 g/mol).

- FTIR : Detect -OH (3200–3600 cm⁻¹), -NH₂ (3300–3500 cm⁻¹), and C-F (1100–1250 cm⁻¹) stretches .

Advanced: What strategies mitigate competing side reactions during the introduction of amino and hydroxyl groups?

Answer:

- Temporal control : Introduce the amino group first to leverage its directing effects. For example:

- Protection-deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) before hydroxylation to prevent unwanted nucleophilic attacks .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates and reduce aggregation .

Data contradiction example :

Some studies report Boc protection stabilizes the amino group during Friedel-Crafts reactions, while others note Boc cleavage under acidic conditions. Verify via TLC or in situ IR monitoring .

Advanced: How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

Answer:

The -OCF₃ group is strongly electron-withdrawing (-I effect), which:

- Deactivates the ring , making electrophilic substitutions (e.g., nitration) slower but more meta-selective .

- Enhances stability of intermediates in Suzuki-Miyaura couplings by reducing electron density at the coupling site .

- Complicates Buchwald-Hartwig aminations : Use bulky ligands (e.g., XPhos) to prevent catalyst poisoning by the amino group .

Experimental design tip : Computational DFT studies (e.g., Gaussian) can predict charge distribution and optimize reaction conditions .

Advanced: What are the stability profiles of this compound under varying pH and temperature?

Answer:

- pH sensitivity :

- Thermal stability :

Advanced: How can researchers resolve conflicting NMR data for regioisomeric byproducts?

Answer:

- 2D NMR techniques :

- HSQC/HMBC : Correlate ¹H-¹³C couplings to confirm substitution patterns.

- NOESY : Identify spatial proximity between -NH₂ and -OCF₃ groups.

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify amino group assignment .

- X-ray crystallography : Definitive structural confirmation if crystals are obtainable (e.g., via slow evaporation in EtOAc) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential amine volatility and trifluoromethoxy group decomposition (HF release risk) .

- Spill management : Neutralize with NaHCO₃ and adsorb with vermiculite .

Advanced: What role does this compound play in pharmaceutical intermediate synthesis?

Answer:

It serves as a precursor for:

- Antimicrobial agents : Functionalization at the amino group (e.g., acylation) generates analogs of pretomanid derivatives .

- Kinase inhibitors : The trifluoromethoxy group enhances metabolic stability and binding affinity in target proteins .

- Prodrug design : Hydroxyl group esterification improves bioavailability (e.g., phosphate prodrugs) .

Synthetic example :

Coupling with 2-chloro-4-nitroimidazole (CAS 57531-37-0) via nucleophilic substitution yields potential antiparasitic agents .

Advanced: How to address low yields in large-scale syntheses of this compound?

Answer:

- Flow chemistry : Continuous processing minimizes exothermic risks and improves mixing .

- Catalyst optimization : Screen Pd/C vs. Raney Ni for hydrogenation steps; Ni may reduce over-hydrogenation .

- Workup modifications : Use aqueous-organic biphasic systems (e.g., H₂O/EtOAc) to isolate the product efficiently .

Advanced: What computational tools predict the compound’s reactivity in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular docking : Assess binding interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes for pretomanid analogs) .

- Machine learning : Train models on existing benzyl alcohol reaction datasets to predict optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。